3,6-Dimethylhept-5-en-2-ol
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Overview
Description
3,6-Dimethylhept-5-en-2-ol is an organic compound with the molecular formula C9H18O. It is a colorless to pale yellow liquid with a pleasant, fresh, and sweet odor. This compound is used in various applications, including as a fragrance ingredient in perfumes and as an intermediate in organic synthesis.
Preparation Methods
3,6-Dimethylhept-5-en-2-ol can be synthesized through several methods:
Reduction or Catalytic Hydrogenation of Methylheptenone: This method involves the reduction of methylheptenone using suitable reducing agents or catalytic hydrogenation.
From Geranonitrile: This method involves boiling geranonitrile with alcoholic potassium hydroxide to produce this compound.
Chemical Reactions Analysis
3,6-Dimethylhept-5-en-2-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,6-Dimethylhept-5-en-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the fragrance industry as a component of perfumes and other scented products.
Mechanism of Action
The mechanism of action of 3,6-Dimethylhept-5-en-2-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.
Comparison with Similar Compounds
3,6-Dimethylhept-5-en-2-ol can be compared with other similar compounds, such as:
2,6-Dimethyl-5-heptenal: This compound has a similar structure but differs in the functional group, being an aldehyde instead of an alcohol.
3,6-Dimethylhept-5-en-2-one: This compound is a ketone with a similar carbon skeleton but different functional group.
The uniqueness of this compound lies in its specific functional group and the resulting chemical and physical properties, which make it suitable for particular applications in fragrance and organic synthesis.
Properties
CAS No. |
63024-79-3 |
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Molecular Formula |
C9H18O |
Molecular Weight |
142.24 g/mol |
IUPAC Name |
3,6-dimethylhept-5-en-2-ol |
InChI |
InChI=1S/C9H18O/c1-7(2)5-6-8(3)9(4)10/h5,8-10H,6H2,1-4H3 |
InChI Key |
AWYGYJMZAKVOQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC=C(C)C)C(C)O |
Origin of Product |
United States |
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